molecular formula C17H18FN3OS B3407811 N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-98-3

N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3407811
CAS No.: 852133-98-3
M. Wt: 331.4 g/mol
InChI Key: VHIJAXMYJXOEAB-UHFFFAOYSA-N
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Description

N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and an N-butyl carboxamide moiety at position 2. The molecular formula is C₁₇H₁₇FN₃OS, with a monoisotopic mass of 333.110 Da .

Properties

IUPAC Name

N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-3-4-9-19-16(22)15-11(2)21-10-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIJAXMYJXOEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide.

    N-Butylation: The N-butyl group is introduced through an alkylation reaction using n-butyl bromide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as butylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazo[2,1-b][1,3]thiazole and benzothiazole derivatives. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Molecular Weight Key Properties/Applications
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b][1,3]thiazole 6-(4-fluorophenyl), 3-methyl, N-butyl carboxamide 333.11 High lipophilicity (N-butyl), potential CNS activity due to fluorophenyl group
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) Imidazo[2,1-b][1,3]thiazole 4-chlorophenyl, O-(3,4-dichlorobenzyl)oxime ~406.3 (estimated) Constitutive androstane receptor (CAR) agonist; chloro substituent enhances metabolic stability
N-cyclohexylmethyl-6-(3-((cyclohexylmethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide (3f) Benzothiazole Cyclohexylmethyl carboxamide, 3-((cyclohexylmethyl)amino)propoxy ~488.6 (estimated) Lower synthesis yield (26.2%); bulky substituents may reduce bioavailability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~450–500 (estimated) Tautomeric equilibrium (thione-thiol); antimicrobial/antifungal activity

Key Comparisons:

N-butyl vs. cycloalkyl/aryl substituents: The N-butyl chain increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas bulkier groups (e.g., cyclohexylmethyl in 3f) may hinder absorption .

Synthesis Efficiency :

  • Yields for benzothiazole derivatives range from 10.2% to 57.5% , with lower yields often linked to steric hindrance (e.g., cyclopropyl in 3g: 10.2%) . The target compound’s synthesis likely faces similar challenges.

Biological Relevance :

  • Imidazo[2,1-b][1,3]thiazoles (e.g., CITCO) are established modulators of nuclear receptors (e.g., CAR), suggesting the target compound may share similar targets .
  • 1,2,4-Triazole derivatives (e.g., compounds 7–9) exhibit antimicrobial activity, highlighting the role of fluorine in enhancing potency .

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve binding specificity compared to chlorine, as seen in CAR agonists .
  • N-Alkyl Chains : N-butyl substituents enhance metabolic stability relative to shorter chains (e.g., methyl) but may reduce solubility compared to polar groups (e.g., pyrrolidinyl in 4a) .
  • Heterocyclic Core Variations : Imidazo[2,1-b][1,3]thiazoles generally exhibit higher receptor affinity than benzothiazoles or triazoles due to their planar, aromatic structure .

Q & A

Q. Table 1: Example Reaction Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)
CyclizationCuI, DMF8065–70
CouplingPd(PPh₃)₄, THF11050–55
Final PurificationHPLC (RP18)N/A95–98

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl at C6, butyl group at N). Key signals: δ 7.3–7.6 ppm (fluorophenyl protons), δ 3.2–3.5 ppm (N-butyl CH₂) .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₂₁H₂₃FN₃OS requires m/z 384.1494) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1500 cm⁻¹ (imidazo-thiazole ring) validate functional groups .

Advanced: How do structural modifications at the N-butyl or 4-fluorophenyl positions influence biological activity?

Methodological Answer:

  • N-Alkyl Chain Length : Shorter chains (e.g., methyl) reduce lipophilicity, lowering cell membrane permeability. Butyl groups optimize logP (2.5–3.0) for blood-brain barrier penetration in neurotargeting studies .

  • Fluorophenyl Substitution : Para-fluoro enhances electron-withdrawing effects, improving target binding (e.g., kinase inhibition). Ortho/meta substitutions reduce potency by 40–60% in analogous compounds .

  • SAR Table :

    ModificationIC₅₀ (μM)Target (Example)
    N-Butyl, 4-F-phenyl0.097Hep G2 (Anticancer)
    N-Methyl, 4-F-phenyl0.25A375C (Melanoma)
    N-Butyl, 3-F-phenyl0.42DPPH (Antioxidant)

Data adapted from studies on structurally related imidazo-thiazoles .

Advanced: What in vitro assays are recommended for evaluating its anticancer and antioxidant potential?

Methodological Answer:

  • Anticancer (Hep G2/A375C) :
    • MTT Assay : 48–72 hr exposure, IC₅₀ calculation via dose-response curves (0.1–100 μM range) .
    • Radiosensitization : Combine with γ-radiation (2–4 Gy); measure DNA fragmentation via comet assay .
  • Antioxidant (DPPH) :
    • Incubate 0.1–1 mM compound with DPPH radicals; measure absorbance at 517 nm. % Inhibition = [(A_control – A_sample)/A_control] × 100 .

Key Finding : 4-Fluorophenyl derivatives show 89–97% DPPH inhibition, surpassing ascorbic acid (75–85%) in analogous studies .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, Hep G2 IC₅₀ varies 2–3× between labs using 10% vs. 5% FBS .
  • Structural Confirmation : Re-examine NMR/HRMS to rule out isomerization (e.g., meta vs. para substitution) .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for IC₅₀ comparisons. Reproduce data with n ≥ 3 independent replicates .

Advanced: What computational methods support mechanistic studies of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding to targets like EGFR (PDB: 1M17). Fluorophenyl interacts with hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
  • DFT Calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level; HOMO/LUMO analysis reveals electron-deficient imidazo-thiazole core .
  • MD Simulations (GROMACS) : Assess stability in lipid bilayers (100 ns trajectories) to model pharmacokinetics .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Fume hood for solvent steps (DMF/methanol evaporation) .
  • Waste Disposal : Collect in halogenated waste containers (due to fluorine content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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